molecular formula C10H21NS B13274942 3-([(2-Methylpropyl)sulfanyl]methyl)piperidine

3-([(2-Methylpropyl)sulfanyl]methyl)piperidine

Cat. No.: B13274942
M. Wt: 187.35 g/mol
InChI Key: MKWGSZIVGFAXQR-UHFFFAOYSA-N
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Description

3-([(2-Methylpropyl)sulfanyl]methyl)piperidine is a chemical compound with the molecular formula C₁₀H₂₁NS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used primarily in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(2-Methylpropyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with 2-methylpropyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-([(2-Methylpropyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-([(2-Methylpropyl)sulfanyl]methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([(2-Methylpropyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    N-Methylpiperidine: A methylated derivative with different chemical properties.

    Thiopiperidine: Contains a sulfur atom in the ring, offering unique reactivity.

Uniqueness

3-([(2-Methylpropyl)sulfanyl]methyl)piperidine is unique due to the presence of the 2-methylpropyl sulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

3-(2-methylpropylsulfanylmethyl)piperidine

InChI

InChI=1S/C10H21NS/c1-9(2)7-12-8-10-4-3-5-11-6-10/h9-11H,3-8H2,1-2H3

InChI Key

MKWGSZIVGFAXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC1CCCNC1

Origin of Product

United States

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